(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide
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Description
(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound "(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide" shares structural similarities with various synthetic intermediates used in the production of potent molecules. For instance, research by Jin et al. (2005) explores the synthesis pathway for Gefitinib, a notable anticancer drug, indicating the relevance of such structures in pharmaceutical synthesis Jin, G., Chen, G., Zou, A., Shi, T., & Ren, J. (2005). Synthesis of Gefitinib. Journal of China Pharmaceutical University, 36, 92. Similarly, the study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) highlights the impact of structural modifications on optical properties, demonstrating the compound's potential in material science applications Song, Q., Wang, Y., Hu, C., Zhang, Y., Sun, J., Wang, K., & Zhang, C. (2015). Effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. New Journal of Chemistry, 39, 659-663.
Material Science and Pharmacological Potential
The research into polyamides containing bis(diphenylamino)-fluorene moieties, as explored by Sun et al. (2016), showcases the compound's framework contributing to the development of materials with electrochromic and electrofluorescent properties, indicating its significance in advanced material engineering Sun, N., Meng, S., Chao, D., Zhou, Z., Du, Y., Wang, D., Zhao, X., Zhou, H., & Chen, C. (2016). Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties. Polymer Chemistry, 7, 6055-6063. Moreover, analogs of active metabolites, as discussed by Ghosh et al. (1999), underline the chemical's utility in designing molecules with potential therapeutic benefits, particularly in targeting specific biochemical pathways Ghosh, S., Zheng, Y., & Uckun, F. (1999). Five analogs of the active metabolite of leflunomide. Acta Crystallographica Section C-crystal Structure Communications, 55, 2117-2122.
Properties
IUPAC Name |
(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-29-21-8-2-17(3-9-21)14-19(15-25)23(28)26-16-22(27-10-12-30-13-11-27)18-4-6-20(24)7-5-18/h2-9,14,22H,10-13,16H2,1H3,(H,26,28)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWHYCIROKGRAT-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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